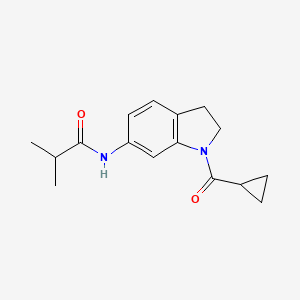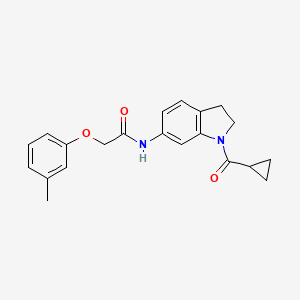
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide, also known as N-Ac-DHI-PB, is an indole-based compound that is widely used in various scientific research applications. It is a synthetic derivative of the natural indole alkaloid, ibogaine, and has been found to possess a variety of biochemical and physiological effects.
科学的研究の応用
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is widely used in scientific research applications, such as drug development, drug discovery, and drug metabolism studies. It is also used to study the biochemical and physiological effects of ibogaine and other indole-based compounds. Additionally, it is used to study the mechanisms of action of various drugs, as well as the biochemical and physiological effects of drug interactions.
作用機序
The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide is not fully understood, but it is believed to act as an agonist of the serotonin 5-HT2A receptor. It is also believed to act as an agonist of the dopamine D2 receptor, and to inhibit the reuptake of dopamine and serotonin. Additionally, it has been shown to modulate the activity of various ion channels, including the voltage-gated calcium channels, voltage-gated potassium channels, and voltage-gated sodium channels.
Biochemical and Physiological Effects
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects, as well as anti-addictive and anti-inflammatory effects. Additionally, it has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of various hormones, including cortisol, oxytocin, and vasopressin.
実験室実験の利点と制限
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide has several advantages for use in lab experiments. It is a highly stable compound, which makes it well-suited for long-term storage. Additionally, it is relatively easy to synthesize, and the synthetic process is well-documented. However, there are some limitations to its use in lab experiments. It is not water-soluble, so it must be dissolved in organic solvents before use. Additionally, it is not very soluble in aqueous solutions, so it must be dissolved in organic solvents before use.
将来の方向性
There are a variety of potential future directions for research involving N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use in drug development, drug discovery, and drug metabolism studies. Finally, further research could be conducted into its potential use as an agonist of the serotonin 5-HT2A receptor and its potential therapeutic applications.
合成法
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide can be synthesized from ibogaine using a three-step process. In the first step, ibogaine is reacted with acetic anhydride and sodium acetate in the presence of a base such as pyridine or sodium hydroxide to form the acetylated ibogaine. In the second step, the acetylated ibogaine is reacted with dihydroindole (DHI) in the presence of a base such as pyridine or sodium hydroxide to form N-Ac-DHI. In the third step, the N-Ac-DHI is reacted with 4-phenylbutanamide in the presence of a base such as pyridine or sodium hydroxide to form the final product, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenylbutanamide.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(23)22-13-12-17-10-11-18(14-19(17)22)21-20(24)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUREQUPWDHFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














